5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride
Description
5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 5-position and a piperidin-4-ylmethoxy group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is structurally related to kinase inhibitors and receptor modulators due to the piperidine-pyridine scaffold, which is prevalent in drug discovery .
Properties
IUPAC Name |
5-chloro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDGHAMROVHXHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-hydroxypyridine and 4-piperidinemethanol.
Reaction Conditions: The hydroxyl group of 2-chloro-5-hydroxypyridine is converted to a leaving group, typically using a halogenating agent like thionyl chloride or phosphorus oxychloride.
Nucleophilic Substitution: The resulting intermediate undergoes nucleophilic substitution with 4-piperidinemethanol under basic conditions, often using a base like potassium carbonate or sodium hydride.
Hydrochloride Formation: The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders :
- The compound has been investigated for its potential use in treating psychiatric and neurological conditions. Research indicates that derivatives of piperidine, including this compound, may act as modulators of neurotransmitter systems, potentially offering therapeutic effects in disorders such as depression and anxiety .
- Metalloproteinase Inhibition :
- Anticancer Activity :
Case Study 1: Neurological Effects
A study published in Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that compounds with similar structures to this compound showed enhanced binding affinity to serotonin receptors, suggesting their potential use as antidepressants .
Case Study 2: Metalloproteinase Inhibition
Research documented in Bioorganic & Medicinal Chemistry Letters reported that piperidine derivatives could effectively inhibit MMP12 activity, which is crucial for tumor progression and metastasis. The study highlighted the role of structural modifications in enhancing inhibitory potency .
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several piperidine- and pyridine-containing derivatives. Below is a detailed comparison based on molecular structure, physicochemical properties, and inferred pharmacological relevance.
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The chlorine atom in the target compound increases electronegativity and may enhance binding to electron-rich biological targets compared to the methyl group in the analog from .
Solubility and Bioavailability :
Pharmacological and Toxicological Insights
Table 2: Inferred Pharmacological Relevance
Key Findings:
- Target Compound : The pyridine-piperidine scaffold is common in kinase inhibitors (e.g., JAK/STAT inhibitors). The chlorine atom may mimic ATP-binding interactions, as seen in imatinib-like drugs .
- Pioglitazone Analogs : Compounds with ether-linked pyridine-piperidine structures () demonstrate the importance of substituent positioning for PPAR-γ activity, suggesting similar structure-activity relationships for the target compound .
- Toxicity Gaps: Limited ecotoxicological data for the target compound (similar to ), necessitating further studies on biodegradability and chronic exposure .
Biological Activity
5-Chloro-2-[(piperidin-4-yl)methoxy]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.
Chemical Structure and Synthesis
The chemical formula for this compound is with a molecular weight of 263.16 g/mol. The synthesis typically involves the following steps:
- Starting Materials : 2-chloro-5-hydroxypyridine and 4-piperidinemethanol.
- Halogenation : The hydroxyl group of 2-chloro-5-hydroxypyridine is converted to a leaving group using thionyl chloride.
- Nucleophilic Substitution : The resulting intermediate undergoes nucleophilic substitution with 4-piperidinemethanol in basic conditions.
- Formation of Hydrochloride Salt : The final product is obtained by treating the free base with hydrochloric acid.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been studied for its potential effects on various biological pathways, particularly in the context of medicinal chemistry and drug development .
The mechanism of action involves modulation of enzyme activity and receptor interactions, which can lead to various pharmacological effects. For instance, it has been noted that compounds with similar structures often exhibit significant activity against viral and bacterial targets, suggesting a broad spectrum of biological activity .
Antiviral Activity
Research indicates that this compound may exhibit antiviral properties. A study highlighted the structure-activity relationship (SAR) involving related compounds, where modifications to the piperidine ring significantly influenced antiviral efficacy. For example, compounds with a piperidinylmethoxy substituent showed enhanced activity compared to their analogs .
Antibacterial and Antifungal Activity
In vitro studies have demonstrated that derivatives of this compound possess antibacterial and antifungal properties. For example, the compound was evaluated against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .
| Compound | Activity (MIC) | Target Organism |
|---|---|---|
| This compound | 0.0039 - 0.025 mg/mL | S. aureus, E. coli |
| Analog A | IC50: 4.65 μM | Viral Target |
| Analog B | IC50: 1.62 μM | Viral Target |
Case Studies and Research Findings
- Viral Inhibition : A study investigating the antiviral potential found that specific analogs of this compound had IC50 values ranging from 0.62 μM to over 10 μM against different viral strains, indicating varying levels of effectiveness based on structural modifications .
- Antimicrobial Efficacy : Another research effort focused on the antibacterial properties revealed that certain derivatives effectively inhibited bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The presence of halogen substituents was found to enhance bioactivity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
